molecular formula C10H10FIO B8160130 1-(Cyclopropylmethoxy)-2-fluoro-4-iodobenzene

1-(Cyclopropylmethoxy)-2-fluoro-4-iodobenzene

Cat. No.: B8160130
M. Wt: 292.09 g/mol
InChI Key: PHIXYSQYDQQRLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopropylmethoxy)-2-fluoro-4-iodobenzene is a halogenated aromatic compound featuring a cyclopropylmethoxy group at position 1, fluorine at position 2, and iodine at position 4 on the benzene ring. Its molecular formula is C₁₀H₉FIO, with a molecular weight of 292.08 g/mol. The compound’s structural complexity arises from the combination of a bulky cyclopropylmethoxy group and heavy halogen substituents (F and I), which influence its electronic, steric, and physicochemical properties.

Properties

IUPAC Name

1-(cyclopropylmethoxy)-2-fluoro-4-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FIO/c11-9-5-8(12)3-4-10(9)13-6-7-1-2-7/h3-5,7H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIXYSQYDQQRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FIO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethoxy)-2-fluoro-4-iodobenzene typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:

    Formation of the Cyclopropylmethoxy Group: This can be achieved by reacting cyclopropylmethanol with a suitable base and a halogenating agent to form cyclopropylmethoxy halide.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Iodination: The final step involves the iodination of the benzene ring, which can be accomplished using iodine and a suitable oxidizing agent like iodic acid.

Industrial Production Methods: Industrial production of 1-(Cyclopropylmethoxy)-2-fluoro-4-iodobenzene may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethoxy)-2-fluoro-4-iodobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in a substitution reaction.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

1-(Cyclopropylmethoxy)-2-fluoro-4-iodobenzene has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biological assays to study molecular interactions and pathways.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethoxy)-2-fluoro-4-iodobenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the compound’s structure and functional groups.

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural differences and similarities between 1-(Cyclopropylmethoxy)-2-fluoro-4-iodobenzene and related compounds:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Applications/Properties
1-(Cyclopropylmethoxy)-2-fluoro-4-iodobenzene C₁₀H₉FIO 1: Cyclopropylmethoxy; 2: F; 4: I 292.08 Potential labeling precursor
2-Chloro-1-(cyclopropylmethoxy)-4-fluorobenzene C₁₀H₉ClF₂O 1: Cyclopropylmethoxy; 2: Cl; 4: F 218.63 Discontinued; lab use only
1-[(4-Chlorophenyl)methoxy]-3-iodobenzene C₁₃H₁₀ClIO 1: (4-Cl-Ph)methoxy; 3: I 344.58 Supplier-listed; structural analog
Betaxolol Hydrochloride C₁₈H₂₉NO₃·HCl Cyclopropylmethoxyethyl group 343.89 (free base) β-blocker; pharmaceutical use
Key Observations:

Halogen Effects: The iodine substituent in the target compound confers higher molecular weight and polarizability compared to chlorine or fluorine analogs (e.g., 2-Chloro-1-(cyclopropylmethoxy)-4-fluorobenzene). Iodine’s large atomic radius may enhance stability in radical reactions or act as a leaving group in nucleophilic substitutions .

Cyclopropylmethoxy Group :

  • The cyclopropylmethoxy moiety introduces significant steric hindrance and may improve metabolic stability compared to linear alkoxy groups (e.g., isopropylmethoxy in Betaxolol) due to the rigid cyclopropane ring .

Physicochemical and Functional Differences

  • Solubility and Lipophilicity :

    • The iodine atom in 1-(Cyclopropylmethoxy)-2-fluoro-4-iodobenzene increases lipophilicity (logP ~3.5 estimated) compared to its chlorine analog (logP ~2.8), affecting membrane permeability and suitability for CNS-targeting applications.
    • Betaxolol Hydrochloride’s hydrophilic hydrochloride salt form contrasts with the neutral, hydrophobic nature of the target compound, highlighting divergent pharmaceutical design strategies .
  • Thermal Stability :

    • Iodine’s weaker C-I bond (vs. C-F or C-Cl) may reduce thermal stability, necessitating low-temperature storage or inert atmospheres during synthesis.

Biological Activity

1-(Cyclopropylmethoxy)-2-fluoro-4-iodobenzene is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 1-(Cyclopropylmethoxy)-2-fluoro-4-iodobenzene is C10H10FIO, characterized by the presence of a cyclopropyl group, a methoxy group, and halogen substituents (fluorine and iodine) on a benzene ring. The unique combination of these groups can influence the compound's reactivity and biological interactions.

Table 1: Structural Characteristics

PropertyDescription
IUPAC Name1-(Cyclopropylmethoxy)-2-fluoro-4-iodobenzene
Molecular FormulaC10H10FIO
Molecular Weight292.09 g/mol
Key Functional GroupsCyclopropyl, Methoxy, Fluoro, Iodo

The biological activity of 1-(Cyclopropylmethoxy)-2-fluoro-4-iodobenzene is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine and iodine atoms can enhance binding affinity and selectivity towards specific biological pathways. For instance, halogenated compounds often exhibit altered pharmacokinetic properties, potentially leading to increased efficacy in therapeutic applications.

Case Studies

  • Anticancer Activity : Research has demonstrated that compounds with similar structural features exhibit notable anticancer properties. For example, studies on halogenated phenolic compounds have shown their ability to induce apoptosis in cancer cell lines through the modulation of signaling pathways related to cell survival and proliferation.
  • Neuropharmacological Effects : Compounds containing methoxy groups are often investigated for their neuroprotective effects. In vitro studies suggest that such compounds may enhance neurotransmitter activity or inhibit neuroinflammatory processes, which could be beneficial in treating neurodegenerative diseases .
  • Antimicrobial Properties : Similar compounds have also been evaluated for antimicrobial activities. The introduction of halogens has been linked to increased potency against a range of pathogens, suggesting that 1-(Cyclopropylmethoxy)-2-fluoro-4-iodobenzene may possess similar properties worth exploring.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveEnhancement of neurotransmitter activity
AntimicrobialIncreased potency against pathogens

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of 1-(Cyclopropylmethoxy)-2-fluoro-4-iodobenzene to optimize its biological activity. Variations in substituent positions and types have been shown to significantly impact the compound's efficacy against specific targets.

Synthesis Approaches

The synthesis typically involves nucleophilic substitution reactions where the iodine atom can be replaced or modified to create derivatives with enhanced biological profiles. Additionally, coupling reactions can incorporate other functional groups that may further modulate activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.